BAKERBOND OCTYL (C8)
Description
Properties
CAS No. |
126849-95-4 |
|---|---|
Molecular Formula |
C₁₉H₃₅N₃O₄S |
Origin of Product |
United States |
Fundamental Research into Bakerbond Octyl C8 Stationary Phase Properties and Interactions
Structural Design and Chemical Characterization of BAKERBOND OCTYL (C8)
The foundation of BAKERBOND OCTYL (C8) is a spherical silica-based medium, which is chemically modified to achieve its desired chromatographic properties. symta.com The design focuses on creating a stable, reproducible, and efficient stationary phase for the separation of non-polar to moderately polar analytes. avantorsciences.com
BAKERBOND stationary phases are synthesized using a proprietary trifunctional silane (B1218182) chemistry. vwr.comavantorsciences.com This process involves reacting the silica (B1680970) surface with an octyltrialkoxysilane or octyltrichlorosilane reagent. Unlike monofunctional silanes which can only form a single bond with the silica surface, trifunctional silanes have three reactive groups. researchgate.net
In the presence of surface moisture, these silanes can hydrolyze and subsequently react with the surface silanol (B1196071) groups (Si-OH) of the silica. researchgate.net More importantly, they can cross-link with each other, forming a polymeric layer of multiple carbon-siloxane covalent bonds on the silica surface. vwr.comavantorsciences.com This "horizontal polymerization" creates a highly stable bonded phase. osti.gov The resulting polymeric structure provides significant advantages, including:
Increased Hydrolytic Stability: The extensive cross-linking offers greater resistance to hydrolysis, particularly at pH extremes, which extends the column's lifetime. vwr.comavantorsciences.com
Reduced Silanol Interactions: The polymeric layer effectively shields a significant portion of the underlying silica surface, reducing the number of accessible residual silanol groups. avantorsciences.com
Despite the efficiency of the trifunctional silane bonding, it is sterically impossible to react all silanol groups on the silica surface. phenomenex.com These remaining, or residual, silanol groups are acidic and can lead to undesirable secondary interactions with basic or polar analytes, resulting in poor peak shape (tailing) and altered selectivity. phenomenex.comcuni.cz
To mitigate these effects, a secondary surface modification process known as "end-capping" is employed. This involves reacting the bonded silica with a small, highly reactive silanizing agent, such as trimethylchlorosilane (TMCS) or hexamethyldisilazane (B44280) (HMDS). researchgate.net This deactivates the majority of the remaining accessible silanols by converting them into less reactive trimethylsilyl (B98337) ethers. The primary benefits of end-capping in a high-performance phase like BAKERBOND OCTYL (C8) include:
Improved Peak Symmetry: By minimizing secondary ionic and strong polar interactions, end-capping leads to more symmetrical, Gaussian peaks, especially for basic compounds. phenomenex.comthermofisher.com
Enhanced Reproducibility: A properly deactivated surface ensures that the primary separation mechanism is consistent and predictable, leading to better run-to-run and column-to-column reproducibility. hamiltoncompany.com
Ligand density, or surface coverage, is a critical parameter that defines the hydrophobic character of the stationary phase. It is typically expressed in micromoles of bonded ligand per square meter of silica surface (μmol/m²). mtc-usa.com The trifunctional silane chemistry used for BAKERBOND phases is designed to provide a consistent and controlled ligand density. avantorsciences.com
The ligand density can be calculated from the percentage of carbon (%C) on the bonded phase (determined by elemental analysis), the specific surface area of the bare silica (SBET), and the molecular weight and carbon number of the bonded ligand. mtc-usa.com
Formula for Ligand Density Calculation:
Where:
α = ligand density
%C = percent carbon
nC = number of carbon atoms per ligand (8 for octyl)
MW_carbon = molecular weight of carbon
MW_ligand = molecular weight of the organic bonded ligand
S_BET = specific surface area of silica mtc-usa.com
A higher ligand density generally results in a more hydrophobic phase with greater retention for non-polar compounds. bvchroma.comdaisogelusa.com The controlled polymerization in BAKERBOND C8 aims for an optimal and reproducible surface coverage, which is key to its consistent chromatographic performance. avantorsciences.com
The physical structure of the underlying silica support is crucial for chromatographic efficiency and performance. BAKERBOND OCTYL (C8) is based on high-purity, spherical silica particles. symta.com Spherical particles are preferred over irregular ones because they can be packed more uniformly into a column, leading to lower back pressure and higher efficiency. agcchem.com
Key morphological characteristics include:
Particle Size: Available in various particle sizes (e.g., 1.8 µm, 3 µm, 5 µm), with smaller particles providing higher separation efficiency, albeit at higher back pressures. symta.com
Pore Size: The pore diameter determines the accessibility of the surface area to analyte molecules. Wide-pore versions (e.g., 300 Å) are designed for the separation of large molecules like proteins and peptides, while smaller pore sizes (e.g., 110 Å) are used for small molecules. symta.comavantorsciences.comcapitolscientific.com
Surface Area: A high surface area is necessary for good analytical retention. agcchem.com For instance, a typical silica support might have a surface area of 320 m²/g. symta.com
Particle Size Distribution: A narrow particle size distribution is essential for creating a stable and efficient packed bed, minimizing void formation and improving column longevity. symta.comelementlabsolutions.com
| Property | Typical Value | Significance in HPLC |
|---|---|---|
| Particle Shape | Spherical | Higher packing efficiency, lower back pressure. agcchem.com |
| Particle Size | 1.8, 3, or 5 µm | Smaller particles yield higher resolution. symta.com |
| Pore Size | 110 Å (small molecule) or 300 Å (wide-pore) | Determines accessibility for different sized analytes. symta.comcapitolscientific.com |
| Surface Area | ~320 m²/g | High surface area allows for greater analyte interaction and retention. symta.com |
| Carbon Load (C8) | ~11.7% | Indicates the amount of bonded phase, influencing hydrophobicity. symta.com |
Mechanistic Elucidation of Analyte Retention on BAKERBOND OCTYL (C8)
The primary mechanism of retention in reversed-phase chromatography on a C8 stationary phase is based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.
Hydrophobic interaction is the dominant retention mechanism for all alkyl-chained reversed-phase columns, including BAKERBOND OCTYL (C8). bvchroma.com The octyl groups create a non-polar, hydrophobic surface. When a polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol) is used, non-polar analytes are driven from the mobile phase to the stationary phase. cuni.czyoutube.com
The strength of this interaction, and thus the retention time, is generally proportional to the hydrophobicity of the analyte. bvchroma.comuhplcs.com More hydrophobic molecules will interact more strongly with the C8 chains and be retained longer.
Compared to its C18 counterpart, a C8 phase is less hydrophobic due to the shorter alkyl chain length. hamiltoncompany.commtc-usa.com This results in several key characteristics:
Shorter Retention Times: For strongly retained, non-polar compounds, a C8 column will provide faster elution compared to a C18 column under identical conditions. hamiltoncompany.comuhplcs.com
Alternative Selectivity: The reduced hydrophobicity can offer a different selectivity profile, which can be advantageous for separating mixtures of moderately polar and non-polar compounds. thermofisher.com
The retention behavior can be quantified using the retention factor (k'). The table below illustrates the principle of hydrophobic interactions by showing typical retention factors for compounds of varying hydrophobicity on a C8 phase.
| Analyte | General Class | Relative Hydrophobicity | Expected Retention Factor (k') |
|---|---|---|---|
| Uracil | Nucleobase | Very Low (Polar) | ~0 (unretained) |
| Benzene | Aromatic Hydrocarbon | Moderate | Low to Moderate |
| Toluene | Aromatic Hydrocarbon | Moderate-High | Moderate |
| Ethylbenzene | Aromatic Hydrocarbon | High | Moderate-High |
| Anthracene | Polycyclic Aromatic Hydrocarbon | Very High | High |
As shown, retention increases with the increasing hydrophobicity (and size of the non-polar region) of the analyte, a direct consequence of the hydrophobic interactions with the BAKERBOND OCTYL (C8) stationary phase. mtc-usa.com
Impact of Residual Silanol Activity on Separation Mechanisms
The manufacturing process of silica-based stationary phases like BAKERBOND OCTYL (C8) inevitably leaves some unreacted silanol groups (Si-OH) on the silica surface. nih.govnih.gov These residual silanols are a recurring issue in reversed-phase chromatography and can significantly influence separation mechanisms, primarily by introducing secondary interactions that complement the primary hydrophobic retention mechanism. nih.govyoutube.com
The activity of these silanol groups is a primary cause of undesirable peak tailing, especially for basic and polar compounds. researchgate.netchromanik.co.jp At a typical mobile phase pH (between 2 and 8), a fraction of the residual silanols can deprotonate to form negatively charged silanate ions (Si-O⁻). researchgate.net These ionized sites can then interact with protonated basic analytes through an ion-exchange mechanism. youtube.comchromanik.co.jp This secondary interaction can lead to longer retention times and asymmetric peak shapes for basic compounds. researchgate.net Consequently, the stationary phase can behave as a mixed-mode support, where retention is governed by both hydrophobic (reversed-phase) and cation-exchange interactions. researchgate.net
Theoretical Models of Solute-Stationary Phase Interactions
The primary interaction governing retention on a BAKERBOND OCTYL (C8) stationary phase is hydrophobic interaction. youtube.comimtakt.com In reversed-phase liquid chromatography (RPLC), the mobile phase is more polar than the stationary phase. Non-polar or weakly polar solutes are retained because they are less soluble in the polar mobile phase and have a higher affinity for the non-polar, hydrocarbonaceous stationary phase. imtakt.com This is often explained by the "like attracts like" principle, where the hydrophobic stationary phase preferentially retains hydrophobic compounds. youtube.com
Two principal theoretical models describe the retention mechanism in RPLC: the adsorption model and the partition model.
Adsorption Model: This model envisions the solute molecules adsorbing onto the surface of the bonded alkyl chains. The stationary phase is seen as a solid surface, and retention is a surface phenomenon.
Partition Model: This model treats the bonded alkyl chains as a liquid-like layer. Solute molecules partition between the bulk mobile phase and this organic, liquid-like stationary phase. Retention is therefore a bulk phenomenon, driven by the differential solubility of the analyte in the two phases.
Research based on thermodynamic data, particularly enthalpy measurements, often supports a "partition-like" mechanism of retention over an "adsorption-like" one for nonpolar solutes in RPLC. acs.orgnih.gov This suggests that the stationary phase plays a very active role in the retention process, driven by enthalpically favorable lipophilic interactions between the solute and the C8 chains, rather than being solely a result of solvophobic processes in the mobile phase. acs.orgnih.gov
Thermodynamics and Kinetics of Chromatographic Processes on BAKERBOND OCTYL (C8)
The separation process on a C8 stationary phase is governed by both thermodynamic and kinetic principles. Thermodynamics dictates the equilibrium distribution of a solute between the mobile and stationary phases, which determines its retention time. chromatographyonline.com Kinetics, on the other hand, relates to the rates of the processes occurring within the column, which affect the efficiency of the separation and the width of the chromatographic peaks. chromatographyonline.comresearchgate.net
Enthalpic and Entropic Contributions to Retention
The retention of a solute in liquid chromatography is an equilibrium process, and its thermodynamic properties can be described by the Gibbs free energy equation (ΔG° = ΔH° - TΔS°). chromatographyonline.com The standard enthalpy change (ΔH°) reflects the change in heat content when a solute transfers from the mobile phase to the stationary phase, while the standard entropy change (ΔS°) represents the change in the degree of order of the system. chromatographyonline.comlew.ro
These thermodynamic parameters can be determined experimentally by measuring the change in the retention factor (k) with temperature, as described by the van't Hoff equation: ln k = - (ΔH°/RT) + (ΔS°/R) + ln Φ, where R is the gas constant, T is the absolute temperature, and Φ is the phase ratio. incdecoind.roresearchgate.net A plot of ln k versus 1/T (a van't Hoff plot) yields a straight line with a slope of -ΔH°/R and an intercept related to ΔS°. researchgate.net
For the transfer of solutes from the mobile phase to a C8 stationary phase in RPLC, the process is typically enthalpically driven. acs.orgnih.gov The standard enthalpy of retention (ΔH°) is generally negative, indicating an exothermic process where favorable interactions (e.g., van der Waals forces) are formed between the solute and the C8 alkyl chains. incdecoind.roresearchgate.net This favorable enthalpic contribution is often the primary driving force for retention, overcoming an unfavorable mobile-phase contribution. nih.gov The entropy change (ΔS°) is also typically negative, reflecting a more ordered state as the solute molecule becomes associated with the stationary phase. incdecoind.roresearchgate.net Studies have shown that for nonpolar solutes, retention is due to enthalpically dominated lipophilic interactions with the stationary phase. acs.orgnih.gov
The following table presents typical thermodynamic data for the retention of pesticides on a C8 stationary phase.
| Compound | Standard Enthalpy (ΔH°) (kJ/mol) | Standard Entropy (ΔS°) (J/mol·K) |
|---|---|---|
| Simazine | -11.8 | -23.7 |
| Atrazine | -11.7 | -22.1 |
| Propazine | -12.0 | -22.1 |
| Terbuthylazine | -12.1 | -21.7 |
| Prometryn | -11.8 | -19.1 |
| Terbutryn | -12.2 | -19.1 |
Data derived from studies on Zorbax Eclipse XDB-C8 columns with an acetonitrile/water mobile phase. incdecoind.roresearchgate.net
Mass Transfer Phenomena and Peak Broadening Mechanisms
Peak broadening, or the dispersion of a solute band as it travels through the column, is a kinetic phenomenon that reduces column efficiency. bates.edulibretexts.org The primary factors contributing to peak broadening are described by the van Deemter equation, which relates the height equivalent to a theoretical plate (HETP) to the linear velocity (u) of the mobile phase. The equation is often expressed as H = A + B/u + Cu. chromatographyonline.com
A-term (Eddy Diffusion or Multipath Effect): This term accounts for the different paths that solute molecules can take as they navigate through the packed bed of stationary phase particles. chromatographyonline.comyoutube.com Some molecules travel shorter paths while others travel longer ones, leading to band dispersion. The use of smaller, more uniform particles in modern columns like BAKERBOND C8 helps to minimize this effect. symta.com
B-term (Longitudinal Diffusion): This term describes the natural tendency of solute molecules to diffuse from the center of their band towards regions of lower concentration in both forward and backward directions along the column axis. chromatographyonline.comyoutube.com This effect is more significant at lower mobile phase flow rates, as there is more time for diffusion to occur. bates.edu
C-term (Mass Transfer Resistance): This term represents the kinetic resistance to the transfer of solute molecules between the mobile phase and the stationary phase. chromatographyonline.comlibretexts.org Because this transfer is not instantaneous, the portion of the solute band in the mobile phase moves ahead of the portion in the stationary phase, causing the band to broaden. libretexts.org This term has several components, including mass transfer through the mobile phase and across the stationary phase. The rate of the adsorption-desorption process itself can also contribute to this term. chromatographyonline.com
For C8 stationary phases, efficient mass transfer is crucial for achieving sharp peaks and high resolution. The shorter alkyl chain length of C8 compared to C18 can sometimes lead to faster mass transfer kinetics, which can be advantageous for the separation of certain analytes.
Advanced Methodological Applications of Bakerbond Octyl C8 in Separation Science
High-Performance Liquid Chromatography (HPLC) Applications
BAKERBOND OCTYL (C8) is employed in reversed-phase HPLC to separate compounds based on their hydrophobicity. The octyl chains provide weaker hydrophobic interactions compared to octadecyl (C18) phases, which is advantageous for the retention and elution of moderately nonpolar to polar analytes. This characteristic allows for faster analysis times and better peak shapes for compounds that might be too strongly retained on a C18 column. pharmatimesofficial.compharmatimesofficial.com
The separation of peptides and proteins on C8 columns like BAKERBOND OCTYL (C8) requires careful optimization of several parameters to achieve high resolution and recovery. Key strategies include the manipulation of the mobile phase, temperature, and the physical properties of the stationary phase itself.
Mobile Phase Composition: The most common mobile phases for peptide and protein separations are gradients of acetonitrile (B52724) in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves to sharpen peaks and improve retention by forming ion pairs with charged residues on the peptides and proteins. The concentration of acetonitrile is gradually increased to elute analytes of increasing hydrophobicity. For very hydrophobic proteins, stronger organic solvents like isopropanol (B130326) may be added to the mobile phase to ensure elution.
Temperature: Increasing the column temperature is an effective strategy for improving peak shape and resolution, particularly for larger molecules like proteins. Higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and leads to sharper peaks. Temperature can also alter the selectivity of the separation, providing an additional tool for optimizing the resolution of complex mixtures.
Stationary Phase Properties: For larger molecules such as proteins, the pore size of the silica (B1680970) support is a critical factor. Wide-pore (e.g., 300 Å) materials are generally recommended to ensure that the large biomolecules can freely access the bonded phase within the pores, preventing size-exclusion effects that can lead to poor retention and peak broadening. BAKERBOND Wide-Pore™ Octyl (C8) is specifically designed for such applications.
Table 1: General Optimization Strategies for Peptide Separation on C8 Columns
| Parameter | Strategy | Rationale | Expected Outcome |
| Mobile Phase | Use a gradient of acetonitrile in water with 0.1% TFA. | TFA acts as an ion-pairing agent, improving peak shape and retention. The gradient elutes peptides based on hydrophobicity. | Sharper peaks, better resolution of complex peptide mixtures. |
| Temperature | Increase column temperature (e.g., 40°C to 70°C). | Reduces mobile phase viscosity, improves mass transfer, and can alter selectivity. | Sharper peaks, improved resolution, especially for larger peptides and small proteins. |
| Pore Size | Utilize a wide-pore (e.g., 300 Å) stationary phase. | Allows large molecules to access the bonded phase within the pores, preventing size-exclusion effects. | Improved retention and peak shape for proteins and large peptides. |
BAKERBOND OCTYL (C8) is particularly well-suited for the separation of moderately hydrophobic small molecules that are too strongly retained on C18 columns or too weakly retained on more polar phases. This includes a wide range of pharmaceuticals, natural products, and their metabolites. The shorter alkyl chain of the C8 phase provides a balance of hydrophobicity that allows for manageable retention times and efficient separations.
For example, in the analysis of marine biotoxins, which can be moderately hydrophobic, a "Bakerbond C8-silica" has been successfully used for sample cleanup and extraction from complex matrices like mussel tissue. researchgate.net This demonstrates the utility of the C8 phase in selectively retaining such compounds while allowing more polar interferences to be washed away. In HPLC applications, this selectivity translates to the effective resolution of target analytes from matrix components and other impurities.
The resolution of these molecules can be finely tuned by adjusting the mobile phase composition, typically a mixture of water or buffer and an organic modifier like methanol (B129727) or acetonitrile. Increasing the percentage of the organic modifier will decrease the retention time of hydrophobic compounds.
Table 2: Representative HPLC Method for the Separation of Moderately Hydrophobic Compounds (e.g., Flavonoids) on a C8 Column
| Parameter | Condition |
| Column | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 280 nm |
The characterization of biopharmaceuticals, such as monoclonal antibodies (mAbs), is a complex task that requires a variety of analytical techniques. Reversed-phase HPLC using C8 columns is a valuable tool in this process, particularly for the analysis of intact mAbs and their subunits. The reduced hydrophobicity of the C8 phase compared to C18 can be advantageous in preventing the strong, sometimes irreversible, binding of large, hydrophobic proteins.
C8 columns are used to assess various critical quality attributes of mAbs, including the presence of variants and fragments. Method development for intact mAb analysis often involves high temperatures (e.g., 75-80°C) and the use of ion-pairing reagents like TFA to achieve good peak shapes and recoveries. Different organic modifiers, such as acetonitrile and isopropanol, can be employed to optimize the separation of different mAb species. The choice of a C8 stationary phase can provide a unique selectivity for these large and complex molecules, complementing information obtained from other chromatographic techniques like size-exclusion and ion-exchange chromatography.
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. HPLC methods are developed to separate the API from any related substances, including isomers, synthetic intermediates, and degradation products. The selection of the HPLC column is a crucial step in achieving the desired selectivity and resolution.
In a study on the development of an HPLC method for the isomeric impurities of Edoxaban Tosylate Monohydrate, a novel oral anticoagulant, various stationary phases were screened. as-pub.com A BAKERBOND C8 column (150 mm × 4.6 mm, 3 µm) was included in this screening. as-pub.com The results demonstrated that while C18 and C8 columns showed similar selectivity, the C8 column provided slightly less resolution between the main compound and its impurities under the tested conditions. as-pub.com This highlights the importance of screening different stationary phases, as even subtle differences in hydrophobicity between C18 and C8 can significantly impact the resolution of closely eluting impurities.
Table 3: Comparison of Stationary Phases in the Method Development for Edoxaban Tosylate Monohydrate Isomeric Impurities
| Column | Resolution (Isomer-2 + 3) | Resolution (Isomer-4 + 5) | Resolution (Isomer-6 + 7) |
| Bakerbond C18 (3 µm) | 4.4 | 4.1 | 10.6 |
| Bakerbond C8 (3 µm) | 3.2 | 2.9 | 10.1 |
| Bakerbond Phenyl Hexyl (3 µm) | 1.48 | 3.5 | 10.1 |
Data adapted from a study on the HPLC method development for Edoxaban Tosylate Monohydrate. as-pub.com
BAKERBOND OCTYL (C8) is also extensively used in environmental analysis, often in the form of solid-phase extraction (SPE) cartridges for the cleanup and pre-concentration of pollutants from various matrices. The C8 sorbent allows for the retention of moderately nonpolar contaminants from aqueous samples, enabling their enrichment and subsequent analysis by techniques like HPLC or gas chromatography.
A notable application is the use of BAKERBOND SPE Octyl (C8) cartridges for the cleanup of avermectins, such as abamectin (B1664291) and doramectin, from sheep faeces. researchgate.net In this method, the faeces sample is extracted with acetonitrile, and the extract is then passed through the C8 cartridge. researchgate.net The avermectins are retained on the C8 sorbent, while more polar interferences are washed away. The retained compounds are then eluted with a stronger solvent, providing a cleaner and more concentrated sample for analysis. This trace enrichment is crucial for detecting low levels of contaminants in complex environmental and biological samples. Similarly, Bakerbond Octyl (C8) cartridges have been employed for the extraction of doxorubicin (B1662922) from plasma samples.
Table 4: SPE Cleanup Procedure for Avermectins using BAKERBOND OCTYL (C8)
| Step | Procedure | Purpose |
| Activation | Pass 10.0–15.0 mL of acetonitrile through the cartridge. | To solvate the C8 chains and activate the sorbent. |
| Conditioning | Pass 10.0 mL of acetonitrile-water (30:70, v/v) through the cartridge. | To prepare the sorbent for the aqueous sample extract. |
| Sample Loading | Apply the diluted sample extract to the cartridge. | To retain the avermectins on the C8 sorbent. |
| Washing | Wash the cartridge with 10 mL of acetonitrile-water (50:50, v/v). | To remove polar interferences. |
| Elution | Elute the analytes with 5.0 mL of acetonitrile. | To recover the purified and concentrated avermectins. |
Protocol adapted from a study on the degradation of abamectin and doramectin. researchgate.net
The analysis of natural products often involves the separation of complex mixtures of structurally similar compounds. C8 columns provide a suitable level of hydrophobicity for the profiling and fractionation of various classes of natural products, including alkaloids and flavonoids. The selectivity of the C8 phase allows for the resolution of individual components within a crude extract, facilitating their identification and isolation.
In the realm of natural product synthesis, BAKERBOND OCTYL (C8) has been utilized as a packing material for preparative liquid chromatography. For instance, "J.T. Baker Bakerbond Octyl (C8) 40 μm Prep LC Packing" was employed for reverse-phase chromatography in the total syntheses of complex natural products like psychotrimine and kapakahines B and F. This application underscores the utility of the C8 phase not only for analytical-scale separations but also for the purification of compounds on a larger scale.
Table 5: General HPLC Gradient for the Profiling of Plant Alkaloids on a C8 Column
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 30 | 50 | 50 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Food Science and Nutraceutical Component Analysis
BAKERBOND OCTYL (C8) is extensively utilized in the food science sector for the analysis of various components, ensuring food safety and quality. Its ability to retain non-polar to moderately polar compounds makes it suitable for the extraction of a wide array of analytes from diverse and complex food matrices. biotage.com
In the realm of nutraceuticals, which often involves the analysis of bioactive compounds in complex natural product extracts, BAKERBOND OCTYL (C8) provides a crucial sample cleanup step. It is effective in isolating compounds of interest from interfering substances, thereby enhancing the accuracy and sensitivity of subsequent analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The C8 phase is particularly advantageous when a less hydrophobic sorbent than C18 is required, allowing for the efficient elution of moderately polar nutraceuticals.
A notable application in food safety is the determination of herbicides like diquat (B7796111) and paraquat (B189505) in drinking water, a method standardized by the U.S. Environmental Protection Agency (EPA). nih.gov
Solid Phase Extraction (SPE) Methodologies
Solid Phase Extraction (SPE) is a cornerstone of modern analytical chemistry, providing a means for sample cleanup, concentration, and solvent exchange. BAKERBOND OCTYL (C8) is a widely employed sorbent in SPE due to its balanced retention characteristics.
Pre-analytical Sample Preparation and Matrix Interference Removal
Complex food matrices, such as fruits, vegetables, and beverages, contain a multitude of compounds like pigments, sugars, and organic acids that can interfere with the analysis of target analytes. BAKERBOND OCTYL (C8) is instrumental in removing these interferences. nih.gov In reversed-phase mode, the sample is loaded onto the conditioned C8 cartridge. While the non-polar to moderately polar analytes are retained on the sorbent, highly polar matrix components pass through and are discarded. This cleanup step is critical for protecting analytical instrumentation and ensuring the reliability of results. mdpi.com
The following table outlines a general procedure for matrix interference removal using BAKERBOND OCTYL (C8) SPE:
| Step | Procedure | Purpose |
| Conditioning | The C8 cartridge is washed with a strong organic solvent (e.g., methanol) followed by deionized water or a buffer matching the sample's pH. | To activate the sorbent and ensure reproducible retention of the analyte. |
| Sample Loading | The pre-treated sample is passed through the conditioned cartridge at a controlled flow rate. | To retain the analytes of interest on the C8 sorbent while allowing polar interferences to pass through. |
| Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water). | To remove any remaining weakly bound interferences without eluting the target analytes. |
| Elution | The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol). | To recover the purified and concentrated analytes for subsequent analysis. |
Selective Analyte Preconcentration Strategies
For the detection of trace-level contaminants or components in food and nutraceuticals, preconcentration is often necessary. BAKERBOND OCTYL (C8) SPE facilitates the concentration of analytes from large sample volumes onto the sorbent, from which they can be eluted into a much smaller volume. This process significantly enhances the sensitivity of the analytical method, allowing for the quantification of compounds that would otherwise be below the detection limit. biotage.com
Method Development for Specific Analyte Classes (e.g., Catecholamines, Diquat/Paraquat, Cytisine)
BAKERBOND OCTYL (C8) has proven to be effective in the development of specific SPE methods for various classes of analytes.
Catecholamines: While many methods for catecholamine analysis in biological fluids exist, the principles can be adapted for food matrices that may contain these bioactive amines (e.g., bananas, avocados). A C8 sorbent can be used to retain these moderately polar compounds, separating them from more polar matrix components.
Diquat and Paraquat: As per EPA Method 549.1, BAKERBOND C8 Speedisk is specified for the extraction of the herbicides diquat and paraquat from drinking water. nih.govnih.gov This method utilizes an ion-pairing reagent to enhance the retention of these charged analytes on the reversed-phase sorbent.
Table of Analytes and Recovery Data for EPA Method 549.1
| Analyte | Sample Volume (mL) | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|---|---|
| Diquat | 250 | 20 | 95 | 5.3 |
Cytisine: For the analysis of the alkaloid cytisine, which can be found in certain plant-based products, octyl (C8) SPE cartridges have been used for sample pre-treatment prior to chromatographic analysis. affinisep.com The C8 sorbent effectively retains the moderately polar cytisine, allowing for its separation from complex sample matrices.
Performance Characterization and Operational Optimization in Bakerbond Octyl C8 Systems
Chromatographic Selectivity and Resolution Studies
Chromatographic selectivity and resolution on BAKERBOND OCTYL (C8) phases are primarily governed by the hydrophobic interactions between the analytes and the stationary phase. However, these interactions can be finely tuned by adjusting the mobile phase composition, temperature, and column characteristics.
Tailoring Selectivity through Mobile Phase Composition (e.g., pH, Organic Modifiers, Ion-Pairing Reagents)
The composition of the mobile phase plays a critical role in manipulating the retention and selectivity on BAKERBOND OCTYL (C8) columns.
Organic Modifiers: The concentration and type of organic modifier significantly impact retention. Increasing the concentration of the organic modifier (such as acetonitrile (B52724) or methanol) generally decreases the retention of analytes by reducing their partitioning into the stationary phase researchgate.net. Acetonitrile and methanol (B129727) exhibit different solvation properties and can therefore offer different selectivities for certain separations researchgate.net.
pH: For ionizable compounds, controlling the mobile phase pH is crucial to manage their ionization state and thus their interaction with the stationary phase and any residual silanol (B1196071) groups on silica-based columns vwr.com. Adjusting the pH to suppress ionization of acidic or basic analytes can lead to improved peak shape and retention control vwr.commz-at.de. Buffers are commonly used to maintain a stable pH and enhance method robustness vwr.com.
Ion-Pairing Reagents: Ion-pairing reagents can be added to the mobile phase to improve the retention and separation of charged or ionizable compounds vwr.comresearchgate.net. These reagents form neutral ion pairs with charged analytes, which can then interact more strongly with the hydrophobic stationary phase, altering their retention behavior and selectivity researchgate.net. Trifluoroacetic acid (TFA) is a commonly used ion-pairing additive, particularly for peptide and protein separations vwr.com.
Effects of Temperature on Retention and Selectivity
Temperature is another parameter that can significantly influence retention and selectivity in RP-HPLC on C8 phases. Generally, increasing the temperature leads to a decrease in retention factors researchgate.net. However, for certain compounds, particularly those with complex structures like some taxanes, temperature can have less intuitive effects, sometimes leading to an increase in retention over a specific temperature range researchgate.net. Careful temperature optimization may be required to achieve desired separations, especially with certain mobile phase compositions researchgate.net. Temperature also impacts column efficiency researchgate.net.
Impact of Column Dimensions and Particle Size on Separation Efficiency
Column dimensions (length and internal diameter) and particle size of the stationary phase significantly affect separation efficiency, resolution, and analysis time.
Particle Size: Smaller particle sizes generally lead to higher efficiency and resolution due to reduced band broadening sepachrom.com. However, they also result in higher back pressure sepachrom.com. BAKERBOND OCTYL (C8) is available in various particle sizes, such as 5 µm and potentially smaller or larger depending on the specific product line (e.g., BAKERBOND Q2100 offers 1.8, 3, and 5 µm) vwr.comadymis.com.
Column Dimensions: Column length affects resolution and analysis time; longer columns typically provide higher resolution but require longer run times sepachrom.com. Column internal diameter impacts sensitivity and solvent consumption; smaller internal diameter columns are often used for sensitivity gains and reduced mobile phase usage renyi.hu. Different column dimensions are available for BAKERBOND OCTYL (C8) to accommodate analytical and preparative scale applications sepachrom.comrenyi.hu.
Analytical Reproducibility and Column Lifetime Assessments
Ensuring analytical reproducibility and maximizing column lifetime are crucial for routine chromatographic analysis. Factors such as batch-to-batch consistency of the stationary phase and the chemical robustness of the bonded phase contribute to these aspects.
Investigations into Batch-to-Batch Consistency of BAKERBOND OCTYL (C8) Media
Batch-to-batch consistency of chromatographic media is essential for reproducible separations over time and across different column lots. Manufacturers like Avantor (which produces J.T. Baker BAKERBOND products) emphasize quality control measures to ensure consistency in their SPE and HPLC phases exactalabcenter.itvalerus-bg.com. This includes careful attention to particle size distribution, pore diameters, and chemical reproducibility valerus-bg.com. Certificates of analysis are typically provided to document the quality control results for each batch valerus-bg.com. Reproducibility is a key advantage of SPE as a sample preparation technique thermofisher.commz-at.decromlab.es.
Studies on Hydrolytic Stability and Chemical Robustness
The hydrolytic stability and chemical robustness of the stationary phase are critical for column lifetime, particularly when using mobile phases at extreme pH values. Silica-based reversed-phase columns, including C8 phases, can be susceptible to hydrolysis of the siloxane bonds at low pH and dissolution of the silica (B1680970) support at high pH. However, modern silica-based phases, especially those synthesized with trifunctional silane (B1218182) chemistry, offer increased resistance to hydrolysis and improved stability over a wider pH range compared to older, monofunctional phases adymis.comvwr.com. Endcapping of residual silanol groups also contributes to chemical robustness and reduces undesirable interactions vwr.comhpst.cz. Polymer-based C8 phases generally offer higher pH stability (pH 1-14) compared to silica-based materials, although they may have different chromatographic properties sepachrom.comexactalabcenter.it.
| Parameter | Effect on Chromatography | Optimization Strategy | Relevant Section |
| Organic Modifier Concentration | Affects retention time and selectivity | Adjust concentration to achieve desired separation and elution order. | 4.1.1 |
| Mobile Phase pH | Controls ionization of analytes, affects peak shape/retention | Adjust pH to suppress ionization or utilize ion-pairing; use buffers for stability. | 4.1.1 |
| Ion-Pairing Reagents | Enhances retention of charged analytes | Add appropriate reagent and optimize concentration for improved separation. | 4.1.1 |
| Temperature | Impacts retention, selectivity, and efficiency | Optimize temperature for desired separation and peak shape; consider aberrant effects. | 4.1.2 |
| Particle Size | Affects efficiency, resolution, and back pressure | Choose smaller particles for higher efficiency (with increased pressure) or larger for lower pressure/cost. | 4.1.3 |
| Column Dimensions | Influences resolution, analysis time, and sensitivity | Select appropriate length and internal diameter based on application scale and needs. | 4.1.3 |
| Batch-to-Batch Consistency | Ensures reproducible results | Rely on manufacturers with strong quality control and provide certificates of analysis. | 4.2.1 |
| Hydrolytic Stability | Affects column lifetime, especially at extreme pH | Use phases with improved chemical robustness (e.g., trifunctional bonding, endcapping) or polymer-based phases. | 4.2.2 |
Methodological Approaches for Column Regeneration and Contamination Reversal
Chromatographic column performance can degrade over time due to the accumulation of retained matrix components or strongly adsorbed analytes, leading to peak broadening, loss of resolution, and decreased recovery. For BAKERBOND OCTYL (C8) columns, which are typically silica-based reversed phases, regeneration and contamination reversal strategies focus on removing these interfering substances to restore the stationary phase's activity.
General approaches for regenerating reversed-phase columns involve flushing with strong solvents to elute retained compounds. A common strategy includes washing with a high percentage of organic solvent, such as acetonitrile or methanol, which are typical mobile phase components in reversed-phase chromatography. Sequential washes with different solvents may be employed to address various types of contaminants. For instance, a wash with a water-miscible organic solvent followed by a strong solvent like isopropanol (B130326) can help remove both polar and nonpolar residues. Acidic or basic mobile phases, within the pH stability limits of the silica-based BAKERBOND OCTYL (C8) phase (typically pH 2 to 8.5) chembk.com, can also be used to remove ionizable contaminants.
In the context of SPE using BAKERBOND OCTYL (C8) cartridges, the process steps inherently involve conditioning and washing steps designed to prepare the sorbent and remove impurities before elution of the target analytes. Optimizing these wash steps is critical for obtaining cleaner extracts and improving recovery, which is a form of contamination reversal on the SPE sorbent. While specific regeneration protocols for heavily fouled analytical BAKERBOND OCTYL (C8) HPLC columns may vary depending on the nature of the retained contaminants, the principle remains the same: employing strong mobile phases or solvent sequences that can disrupt the interaction between the contaminants and the C8 stationary phase without damaging the silica support or the bonded phase. Regular cleaning or regeneration cycles, implemented before significant performance degradation occurs, are generally more effective than attempting to restore heavily contaminated columns.
Throughput Enhancement and Run Time Reduction Strategies
Increasing sample throughput and reducing run times are key objectives in many analytical and preparative chromatographic applications. For BAKERBOND OCTYL (C8) systems, several strategies can be employed to achieve these goals, primarily focusing on optimizing flow rate and gradient elution profiles.
Flow Rate Optimization for Rapid Analysis
The mobile phase flow rate is a critical parameter influencing both separation speed and efficiency. Increasing the flow rate generally reduces the analysis time, thereby enhancing throughput. However, excessively high flow rates can lead to decreased separation efficiency due to kinetic effects, such as mass transfer limitations, and can also result in increased system back pressure, potentially exceeding the pressure limits of the instrument or column chembk.comcapitolscientific.com.
BAKERBOND OCTYL (C8) phases, being less retentive than C18 phases, often allow for the use of higher flow rates while maintaining acceptable separation, contributing to faster analysis times compared to methods developed on C18 columns chembk.comcapitolscientific.comvwr.com. The optimal flow rate for a specific application on a BAKERBOND OCTYL (C8) column depends on factors such as column dimensions (length and internal diameter), particle size of the stationary phase, the viscosity of the mobile phase, and the nature of the analytes. Smaller particle sizes, such as the 5 µm spherical particles available for BAKERBOND OCTYL columns chembk.com, typically provide higher efficiency but also generate higher back pressure, requiring careful flow rate optimization.
In SPE applications, the sample application flow rate through BAKERBOND OCTYL (C8) cartridges or disks also impacts retention and recovery. Utilizing products designed for faster processing, such as J.T. Baker® BAKERBOND Speedisk™ columns, which feature a laminar design, can significantly reduce SPE run times.
Optimizing flow rate involves finding a balance between speed and chromatographic performance (e.g., peak shape, resolution). This often requires experimental evaluation to determine the maximum flow rate that yields satisfactory results for the specific separation task.
Gradient Elution Profile Design for Complex Mixtures
Gradient elution, where the mobile phase composition is changed over time by increasing the strength of the organic solvent, is a powerful technique for separating complex mixtures containing compounds with a wide range of hydrophobicities. For BAKERBOND OCTYL (C8) columns, gradient elution is particularly effective for eluting compounds that would be too strongly retained under isocratic conditions or would elute as broad, poorly resolved peaks.
The design of the gradient profile involves selecting the initial and final mobile phase compositions, the gradient slope (rate of change of organic solvent concentration), and the gradient time. A shallow gradient (slow increase in organic solvent) generally provides better resolution for closely eluting peaks, while a steep gradient (rapid increase in organic solvent) can significantly reduce analysis time.
For complex mixtures analyzed on BAKERBOND OCTYL (C8), the gradient profile needs to be tailored to the specific sample. Since C8 phases are less retentive than C18, a gradient on a C8 column might start at a higher organic solvent concentration or have a steeper slope compared to a method for the same mixture on a C18 column, while still achieving adequate separation capitolscientific.comvwr.com. This inherent characteristic of C8 contributes to faster separations.
Comparative Chromatographic Analysis with Bakerbond Octyl C8
Performance Comparison with Octadecyl (C18) Stationary Phases
Octyl (C8) and Octadecyl (C18) phases are the most common stationary phases in reversed-phase chromatography, differing primarily in the length of their hydrocarbon chains. This difference significantly impacts their interactions with analytes and the mobile phase, leading to variations in chromatographic performance.
Differentiated Retention Behavior for Diverse Analyte Hydrophobicities
The primary difference in retention behavior between C8 and C18 phases stems from the length of their alkyl chains. C18 phases, with their longer eighteen-carbon chains, exhibit greater hydrophobicity and thus provide stronger retention for non-polar analytes compared to C8 phases, which have shorter eight-carbon chains sepscience.comhawach.comsepscience.comphenomenex.comuhplcs.comquora.comhawach.com. This means that for a similar compound under the same chromatographic conditions, it will typically elute later on a C18 column than on a C8 column quora.com.
However, the relationship between chain length and retention is not always strictly proportional. Factors such as the stationary phase's carbon loading (the amount of bonded phase on the silica (B1680970) surface) and the specific bonding chemistry employed can significantly influence retention sepscience.comsepscience.com. A high-loaded C8 column, for instance, might exhibit greater retention than a low-loaded C18 column sepscience.comsepscience.com. Therefore, while C18 is generally preferred for highly hydrophobic compounds, C8 is often better suited for compounds with moderate hydrophobicity or those that are slightly more polar hawach.comsepscience.comuhplcs.comhawach.com.
The retention mechanism in reversed-phase chromatography involves hydrophobic and van der Waals interactions between the analyte and the stationary phase phenomenex.com. The longer chains of the C18 phase offer a higher number of interaction sites, leading to stronger retention for non-polar molecules sepscience.comsepscience.comphenomenex.com. Conversely, the shorter chains of the C8 phase result in weaker hydrophobic interactions, causing analytes with shorter hydrophobic interactions to elute faster hawach.com.
Comparative Selectivity Profiles for Closely Related Compounds
While both C8 and C18 phases operate under the reversed-phase mechanism, the difference in alkyl chain length and surface chemistry can lead to distinct selectivity profiles for closely related compounds hawach.comspecartridge.comnih.gov. Selectivity refers to the ability of the stationary phase to separate two compounds. The choice between a C8 and C18 column can be critical for achieving optimal separation of components in a complex mixture, particularly when dealing with isomers or compounds with subtle structural differences sepscience.comspecartridge.com.
C8 phases can offer alternative selectivity compared to C18, which can be advantageous during method development and optimization hawach.comnih.gov. For separating moderately hydrophobic or polar compounds, C8 may provide better resolution or a different elution order than C18 hawach.comhawach.comspecartridge.com. The selectivity is influenced by a combination of hydrophobic interactions and potential secondary interactions with residual silanol (B1196071) groups on the silica surface, although modern end-capped phases minimize the latter hawach.combvchroma.comuhplcs.com.
Studies evaluating column selectivity databases have indicated that while there are general trends, variations in bonding chemistry and packing quality among different manufacturers can have a significant impact on selectivity, sometimes even more so than the alkyl chain length itself sepscience.comsepscience.comchromforum.org.
Assessment of Peak Tailing and Silanol Interaction Differences
Peak tailing is a common issue in reversed-phase chromatography, often caused by unwanted secondary interactions between basic analytes and acidic silanol groups on the silica support surface sepscience.comsepscience.comuhplcs.comchromforum.org. While both C8 and C18 phases are typically bonded to silica, differences in their structure and the effectiveness of end-capping can influence peak shape.
However, the extent of peak tailing is also heavily dependent on the quality of the silica support, the bonding procedure, and the effectiveness of end-capping sepscience.comsepscience.comuhplcs.comchromforum.org. End-capping, a process where remaining silanol groups are reacted with a small silane (B1218182), is employed in both C8 and C18 phases to minimize these secondary interactions and improve peak shape, particularly for basic compounds hawach.comuhplcs.com. Properly packed and conditioned columns are essential for minimizing tailing regardless of the chain length sepscience.com.
Advantages in Throughput and Analysis Time for Specific Applications
A significant advantage of C8 columns over C18 columns in certain applications is the potential for reduced analysis time and increased throughput sepscience.comsepscience.comuhplcs.comhawach.comCurrent time information in Kiev, UA.ymcamerica.comstepbio.it. Due to their lower hydrophobicity and consequently weaker retention, analytes elute faster from C8 columns compared to C18 columns under similar mobile phase conditions hawach.comuhplcs.comquora.comhawach.comymcamerica.com.
This characteristic makes C8 phases particularly useful for the separation of compounds that are too strongly retained on a C18 phase, leading to excessively long run times hawach.comymcamerica.com. By switching from a C18 to a C8 column, it is often possible to significantly shorten the run time while maintaining adequate separation, thereby improving sample throughput sepscience.comymcamerica.com. This is especially beneficial in high-throughput environments such as quality control and process monitoring stepbio.it.
For example, in some cases, switching from a C18 to a C8 column has been shown to reduce run times dramatically while still achieving effective separation of target analytes from other components sepscience.com. This time-saving aspect, coupled with potentially lower solvent consumption due to shorter runs, highlights the practical advantages of utilizing C8 phases for suitable applications stepbio.it.
Here is a comparative overview of C8 and C18 stationary phases:
| Feature | BAKERBOND OCTYL (C8) Stationary Phase | Octadecyl (C18) Stationary Phase |
| Alkyl Chain Length | 8 carbons (Octyl) | 18 carbons (Octadecyl) |
| Hydrophobicity | Moderate | High |
| Retention Strength | Lower | Higher |
| Suitable Analytes | Moderately hydrophobic, slightly polar | Highly hydrophobic, non-polar |
| Analysis Time | Generally shorter | Generally longer |
| Peak Tailing (potential) | Potentially less | Potentially more |
| Selectivity | Alternative to C18 | Standard reversed-phase |
Evaluation Against Alternative Reversed-Phase Chemistries
Beyond the comparison with C18, BAKERBOND OCTYL (C8) and other C8 phases are also evaluated against shorter alkyl chain reversed-phase chemistries, such as Butyl (C4) and Ethyl (C2) phases, particularly for the separation of larger molecules like biopolymers.
Comparison with Butyl (C4) and Ethyl (C2) Phases for Biopolymer Separations
For the chromatographic separation of biopolymers such as proteins and peptides, shorter alkyl chain reversed-phase stationary phases like C8, C4, and C2 are often preferred over the longer C18 chains hawach.comphenomenex.comnih.govvertichrom.comresearchgate.net. The reason for this preference lies in the size and nature of biomolecules. Proteins and peptides are large molecules with complex structures that can interact strongly with highly hydrophobic surfaces like C18. This strong interaction can lead to poor peak shape, reduced recovery, and difficulty in elution.
C8, C4, and C2 phases offer successively lower levels of hydrophobicity as the carbon chain length decreases phenomenex.comvertichrom.com. This reduced hydrophobicity results in weaker retention of large biopolymers, allowing for better mass transfer kinetics and improved peak shape hawach.comphenomenex.comresearchgate.net. The shorter chains are thought to provide more accessible surface area for interaction with the relatively large biopolymer molecules, preventing excessive adsorption and denaturation that can occur on more hydrophobic surfaces researchgate.net.
The retention of proteins in gradient elution on reversed-phase silicas generally follows the sequence C18 > C8 ≈ C4 > C2 under constant elution conditions nih.gov. While C18 provides the strongest retention, C8 and C4 offer intermediate retention, making them suitable for a wide range of proteins and peptides hawach.comphenomenex.comvertichrom.com. C4 phases, with their even lower hydrophobicity than C8, are often specifically recommended for the separation of larger proteins and biopolymers where less retention is desired hawach.comphenomenex.comvertichrom.com. C2 phases provide the least hydrophobic interaction among these, being suitable for very large or less hydrophobic biomolecules phenomenex.com.
The choice between C8, C4, and C2 for biopolymer separation depends on the specific characteristics of the molecules being separated, including their size, hydrophobicity, and structural complexity. BAKERBOND phases, including C8 and C4, are available with pore sizes suitable for biopolymer separations, such as 300 Å, to allow access of these large molecules to the bonded phase within the pores avantorsciences.comvwr.com.
Assessment Versus Polymeric and Hybrid Stationary Phases
BAKERBOND OCTYL (C8) is typically based on silica particles. theanalyticalscientist.comadymis.comvwr.comvwr.com Silica-based media are widely used in HPLC due to their high efficiency and ability to provide sharp peaks. sepachrom.com They are compatible with a broad range of polar and non-polar mobile phases. sepachrom.com However, silica-based packings are susceptible to cleavage at pH values greater than 7. renyi.hu
Polymeric stationary phases, such as those based on polystyrene-divinylbenzene or methacrylate, offer higher pH stability (typically pH 1-14) compared to silica-based materials. sepachrom.comuhplcs.comexactalabcenter.it This makes them suitable for separations requiring extreme pH conditions or harsh solvents, and allows for thorough cleaning with strong acids or bases. sepachrom.com Polymeric phases are often used in ion-exchange and size-exclusion chromatography, but hydrophobic polymeric phases are also available for reversed-phase applications. uhplcs.comexactalabcenter.it While polymeric phases offer greater pH stability, they may not always provide the same resolution as silica-based packings and can be compressible, potentially shrinking or swelling with certain solvents. sepachrom.com J.T. Baker offers polymeric sorbents like BAKERBOND™ spe SDB, which are described as highly rigid and stable over a wide pH range. theanalyticalscientist.comexactalabcenter.it
Hybrid stationary phases combine properties of both silica and polymer materials, often incorporating organic moieties into the silica backbone. These phases are designed to overcome some limitations of traditional silica, such as limited pH stability, while retaining the mechanical strength and efficiency of silica. While the provided search results mention hybrid phases in a general context uhplcs.com, specific comparisons of BAKERBOND OCTYL (C8) to hybrid phases were not detailed. However, the general advantage of hybrid phases lies in their extended pH range and improved hydrolytic stability compared to traditional silica-based C8 phases, potentially offering better performance and column lifetime in challenging mobile phase conditions.
Challenges and Troubleshooting in Bakerbond Octyl C8 Based Research
Mitigation of Retention Loss Phenomena in Highly Aqueous Mobile Phases
Retention loss in reversed-phase chromatography, including with C8 stationary phases, is a known issue when using highly aqueous mobile phases, typically those containing 90% or more water pharmagrowthhub.comresearchgate.nettandfonline.com. This phenomenon can lead to inconsistent retention times, peak tailing, and difficulties in restoring column efficiency pharmagrowthhub.com. The primary cause is the poor interaction between the non-polar stationary phase and the highly polar mobile phase pharmagrowthhub.com.
Experimental Validation of Pore Dewetting Theory
The retention loss observed with highly aqueous mobile phases is fundamentally explained by the theory of pore dewetting researchgate.netchromatographyonline.comamazonaws.com. This occurs when the highly aqueous mobile phase is physically expelled from the narrow pores of the hydrophobic stationary phase particles due to the low thermodynamic favorability of the interaction amazonaws.comchromatographyonline.com. The high surface tension of water prevents it from adequately penetrating the pores, rendering the interior surface area, where most of the stationary phase is located, inaccessible to analytes pharmagrowthhub.comresearchgate.netyoutube.com. This dewetting process leads to a sudden loss of retention because analytes cannot diffuse into the solvent-depleted pores chromatographyonline.com.
Experimental studies have investigated the kinetics and factors influencing pore dewetting in C8 and C18 stationary phases. For instance, research has shown that for comparable surface coverage, the dewetting of 100% aqueous mobile phases from the mesopores of C8-bonded silica (B1680970) particles can be significantly faster than from C18-bonded silica particles nih.gov. This observation, initially considered paradoxical given the larger pore size and smaller contact angle of water on C8 surfaces compared to C18, is primarily attributed to higher internal pore connectivity in C8 phases due to a thinner bonded layer nih.gov. Experimental water porograms and measurements of advancing and receding contact angles have been used to study this phenomenon chromatographyonline.comnih.gov.
Strategies for Restoring Original Retention Performance
Restoring the original retention performance of a C8 column after pore dewetting often requires flushing the column with a mobile phase rich in organic solvent amazonaws.comchromatographyonline.com. This process re-establishes proper wetting of the stationary phase by allowing the organic solvent to penetrate the pores and solvate the bonded chains amazonaws.comchromatographyonline.comyoutube.com. A common procedure involves running a gradient from 100% water to 100% organic solvent (such as acetonitrile) and repeating this cycle hamiltoncompany.comhamiltoncompany.com. While this can be effective, it may be time-consuming and might not always fully restore the column's initial efficiency pharmagrowthhub.com.
To avoid this issue altogether, it is recommended to avoid using purely aqueous mobile phases with highly hydrophobic reversed-phase materials like C8 chromatographyonline.com. If highly aqueous conditions are necessary, considering more hydrophilic reversed-phase phases or those specifically designed for 100% aqueous compatibility, such as some polar-embedded phases, might be beneficial tandfonline.comchromatographyonline.com. Increasing the pressure applied to the column has also been explored as a method to restore retention researchgate.netnih.gov.
Addressing Analyte Adsorption and Recovery Issues
Analyte adsorption and subsequent recovery issues can be significant challenges when working with C8 stationary phases. Non-specific adsorption can lead to low recovery, peak broadening, and carryover chromatographyonline.com. This can be particularly problematic for certain types of compounds, such as those with electron-rich backbones like oligonucleotides, which are prone to irreversible adsorption on metal surfaces, often present in conventional stainless-steel columns chromatographyonline.com.
Interactions with residual silanol (B1196071) groups on the silica surface of the stationary phase can also contribute to peak tailing and adsorption, especially for basic analytes sepscience.comelementlabsolutions.com. While endcapping procedures are employed to minimize the activity of these silanol groups, their complete elimination is challenging uhplcs.comhamiltoncompany.comelementlabsolutions.com.
Strategies to address analyte adsorption and recovery issues include the use of bioinert column hardware, which can reduce undesired ionic interactions with metal surfaces chromatographyonline.com. This is particularly relevant for sensitive analyses in fields like biopharmaceuticals chromatographyonline.com. Selecting C8 columns with advanced endcapping technology can also help minimize silanol interactions and improve peak shape for basic compounds elementlabsolutions.com. Adjusting the mobile phase composition, such as altering pH or adding modifiers, can also help mitigate adsorption by influencing the ionization state of the analytes and their interaction with the stationary phase chromatographyonline.com. In solid phase extraction, ensuring proper activation and equilibration of the C8 cartridge is crucial for effective analyte adsorption and recovery pitt.edu. Incomplete adsorption during the loading step or partial wash-out during washing steps can lead to low recovery pitt.edu.
Strategies for Enhancing Column Robustness and Longevity in Demanding Applications
Ensuring the robustness and longevity of C8 columns is essential for demanding applications. The chemical stability of the stationary phase is influenced by factors such as pH and temperature hawach.comelementlabsolutions.comelementlabsolutions.com. Silica-based C8 phases can be susceptible to hydrolysis under acidic conditions (pH < 2), leading to the loss of the bonded phase and a decrease in retention over time chromatographyonline.com. At high pH, the silica support itself can dissolve.
Modern C8 columns often utilize hybrid silica technology or trifunctional ligand bonding chemistries to improve stability across a wider pH range avantorsciences.comelementlabsolutions.comwaters.com. For example, some C8 columns are designed to operate within a pH range of 1 to 12 elementlabsolutions.comwaters.com. Advanced endcapping also contributes to durability and retention time reproducibility hamiltoncompany.comhamiltoncompany.com.
In demanding applications, such as those involving complex matrices or high pressures (UHPLC), the mechanical resilience of the column hardware is also important chromatographyonline.comwaters.com. Stainless steel is commonly used for column hardware, providing mechanical strength hamiltoncompany.comhamiltoncompany.comchromatographyonline.com. However, as mentioned earlier, conventional stainless steel can contribute to analyte adsorption issues chromatographyonline.com. Bioinert coated stainless-steel columns offer a solution by providing the mechanical resilience of stainless steel while reducing undesirable interactions chromatographyonline.com.
Using guard columns or pre-columns is another strategy to enhance the longevity of the analytical column by protecting it from particulate matter and strongly retained compounds in the sample waters.comwaters.com. These can extend the lifetime and performance of the analytical column waters.comwaters.com. Proper column care, including using appropriate mobile phase pH and avoiding harsh conditions, is also crucial for maximizing column lifespan.
Future Research Directions and Innovations in Bakerbond Octyl C8 Technology
Development of Next-Generation BAKERBOND OCTYL (C8) Materials
Advancements in stationary phase technology are continuously pushing the boundaries of what is possible in liquid chromatography. For C8 phases, this involves exploring new particle formats and bonding chemistries to overcome limitations and offer improved performance characteristics.
Exploration of Sub-2 µm Particle Technologies
The trend towards smaller particle sizes, particularly sub-2 µm fully porous and superficially porous particles (SPPs), is a significant area of development for C8 stationary phases. Sub-2 µm particles offer increased column efficiency and resolution, enabling faster separations and the analysis of more complex mixtures. chromatographyonline.comwaters.com While fully porous sub-2 µm particles require ultra-high pressure liquid chromatography (UHPLC) systems, SPPs with particle sizes like 2.7 µm can provide efficiencies comparable to sub-2 µm fully porous particles but at lower backpressures, making them compatible with both UHPLC and some conventional HPLC systems. sigmaaldrich.comsigmaaldrich.comlcms.cz Research continues into optimizing the synthesis and packing of these smaller particles to ensure uniform beds and maximize performance benefits for C8 phases. chromatographyonline.com
Novel Bonding Chemistries for Enhanced Stability and Selectivity
Beyond particle size, research is actively exploring novel bonding chemistries to improve the stability and selectivity of C8 stationary phases. Traditional silica-based C8 phases can be limited by hydrolytic stability, particularly at extreme pH conditions. nih.govresearchgate.net Future directions include the development of hybrid organic/inorganic particles and modified silica (B1680970) surfaces that offer enhanced chemical stability across a wider pH range. nih.govresearchgate.net
Furthermore, novel bonding chemistries are being investigated to tune the selectivity of C8 phases. This includes incorporating polar functional groups (e.g., embedded polar groups, phenyl, or fluorinated moieties) in addition to the octyl chains. ijarsct.co.inamazonaws.comchromatographyonline.comacs.org These mixed-mode stationary phases can provide alternative selectivity compared to traditional C8 phases, which primarily rely on hydrophobic interactions. nih.govamazonaws.commdpi.comsepscience.com This is particularly useful for separating compounds with similar hydrophobicity or those that benefit from secondary interactions like π-π interactions or ion exchange. nih.govamazonaws.comchromatographyonline.commdpi.com For example, incorporating metallic oxide layers onto silica surfaces before bonding with C8 has shown promise in improving chromatographic performance and stability. researchgate.net
Integration with Advanced Detection Technologies (e.g., LC-MS, LC-MS/MS, PED)
The coupling of liquid chromatography with advanced detection technologies like Mass Spectrometry (MS), tandem Mass Spectrometry (MS/MS), and Pulsed Electrochemical Detection (PED) is becoming increasingly prevalent. Future research focuses on optimizing C8 stationary phases for seamless integration with these sensitive detectors. This involves considering factors such as mobile phase compatibility, minimizing column bleed, and ensuring efficient elution of analytes for ionization or detection. sigmaaldrich.comrsc.orgnih.govresearchgate.net C8 columns are already utilized in LC-MS and LC-MS/MS applications, particularly for the analysis of lipids and other moderately hydrophobic compounds. nih.gov Future work will likely involve developing C8 phases specifically designed to enhance sensitivity and reduce matrix effects in these hyphenated techniques.
Expansion of Application Domains in Emerging Scientific Fields
C8 stationary phases are versatile and widely used in various fields. Future research aims to expand their application domains into emerging scientific areas. This includes their use in the analysis of complex biological samples, environmental monitoring, food safety, and the characterization of novel materials. researchgate.netdergipark.org.trub.edu The intermediate hydrophobicity of C8 phases makes them suitable for separating a range of compounds, and ongoing research explores optimizing their performance for specific analytical challenges in these new fields, potentially involving the analysis of polar metabolites, lipids, and other complex molecules. nih.gov Mixed-mode C8 phases, offering combined hydrophobic and other interactions, are particularly promising for tackling the complexity of samples encountered in these emerging domains. nih.govmdpi.com
Computational Chemistry and Molecular Modeling Approaches for Predictive Performance
Computational chemistry and molecular modeling are becoming increasingly valuable tools in the design and optimization of chromatographic stationary phases. dergipark.org.trdergipark.org.tr Future research will increasingly utilize these approaches to predict the retention behavior and selectivity of analytes on C8 phases based on their molecular structure and interactions with the stationary phase and mobile phase. dergipark.org.trdergipark.org.trresearchgate.net By simulating binding free energies and diffusion processes, computational methods can help in the rational design of new C8 stationary phases with desired separation characteristics, reducing the need for extensive experimental screening. dergipark.org.trdergipark.org.trresearchgate.net This predictive capability can significantly accelerate the development of improved C8 materials and chromatographic methods.
Q & A
Q. How does BAKERBOND OCTYL (C8) differ from C18 phases in chromatographic applications, and when should researchers prioritize C8?
Methodological Answer :
- Analyte Hydrophobicity : C8 phases (octyl chains) exhibit lower hydrophobicity than C18, making them suitable for moderately hydrophobic analytes. Use C8 when analytes require shorter retention times to reduce run times while maintaining resolution .
- Endcapping : Unlike many C18 phases, BAKERBOND C8 is not endcapped, leaving residual silanol groups. This can improve retention for polar compounds but may increase peak tailing for basic analytes. Pre-test with mobile phase additives (e.g., 0.1% formic acid) to mitigate silanol interactions .
- Mobile Phase Optimization : For method development, start with a 70:30 organic:aqueous ratio and adjust based on retention. Compare retention factors (k) between C8 and C18 using standardized test mixtures (e.g., USP <621> parameters) .
Q. What validation parameters are critical when evaluating BAKERBOND OCTYL (C8) column performance?
Methodological Answer :
- Column Efficiency : Calculate theoretical plates (N) using the formula , where is retention time and is peak width. Acceptable N values for C8 columns typically range from 10,000–15,000 plates/meter .
- Reproducibility : Perform triplicate injections of a reference standard (e.g., caffeine) to assess retention time (%RSD <1%) and peak area precision (%RSD <2%) .
- Tailing Factor : Measure using USP guidelines; values <2.0 indicate adequate silanol activity mitigation. If tailing exceeds thresholds, consider mobile phase pH adjustment (2–7.5 range) or ion-pairing agents .
Q. How should researchers design SPE protocols using C8 cartridges for complex biological matrices?
Methodological Answer :
- Conditioning : Prime with 3–5 mL methanol followed by 3 mL deionized water to activate the phase.
- Loading : Adjust sample pH to ensure analytes are un-ionized (e.g., pH > pKa +2 for bases). Use a flow rate of 1–2 mL/min to maximize binding .
- Elution Optimization : Test solvents with increasing polarity (e.g., 20%–100% acetonitrile in water). Quantify recovery rates via spike-and-recovery experiments and validate with matrix-matched calibration curves .
Advanced Research Questions
Q. How can researchers reconcile contradictory retention data for polar metabolites across studies using C8 columns?
Methodological Answer :
- Variable Isolation : Systematically test factors such as column age (lot-to-lot variability), mobile phase buffer composition (e.g., ammonium acetate vs. phosphate), and temperature (25°C vs. 40°C). Use design-of-experiment (DoE) approaches to identify significant variables .
- Cross-Study Comparison : Normalize retention times using a hydrophobic index (e.g., calibrated with alkylphenone homologs). Publish detailed metadata (e.g., %B at elution, gradient slope) to enable replication .
Q. What strategies optimize BAKERBOND OCTYL (C8) for use with high-resolution mass spectrometry (HRMS) detectors?
Methodological Answer :
- Ion Suppression Mitigation : Avoid non-volatile buffers (e.g., phosphate). Use 0.1% formic acid or 10 mM ammonium acetate for ESI compatibility.
- Gradient Design : Start with shallow gradients (1%/min) to separate isomers, then transition to steeper slopes (3–5%/min) for faster runs. Validate using MS-friendly test mixes (e.g., peptide standards) .
- Post-Column Conditioning : For nano-LC setups, integrate a post-column solvent mixer to reduce acetonitrile content before ionization, improving spray stability .
Q. How can retention mechanisms on C8 phases be modeled under varying pH conditions?
Methodological Answer :
- Hydrophobic Subtraction Model (HSM) : Use the equation $ \log k = \log k_{ref} - H\eta - S\sigma + A\beta + C\alpha $, where , , , and represent hydrophobic, steric, hydrogen-bonding, and ionic interaction terms. Fit experimental data (e.g., pH 2–8) to quantify contributions .
- Molecular Dynamics (MD) Simulations : Model octyl ligand flexibility and water penetration at different pH values. Validate with experimental contact angle measurements to correlate wettability with retention .
Data Contradiction Analysis
Q. How should researchers address inconsistent recovery rates in SPE workflows using C8 cartridges?
Methodological Answer :
- Matrix Effect Quantification : Spike isotopically labeled internal standards (ILIS) into samples pre- and post-extraction. Calculate matrix effects as . Adjust sorbent mass or solvent ratios if ME exceeds ±20% .
- Batch-to-Batch Variability : Test three cartridge lots using a reference standard. If %RSD >15%, collaborate with manufacturers to access quality control data (e.g., carbon load and surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
